Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C9H8ClN3O2 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyrazines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyrazines are known to be versatile scaffolds in organic synthesis and drug development .
Biological Activity
Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate (ECIP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ECIP, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 225.63 g/mol
- CAS Number : 67625-36-9
ECIP exhibits a variety of biological activities, primarily through its interaction with specific biological targets. The following mechanisms have been identified:
- Antimycobacterial Activity : ECIP has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyrazine compounds exhibited significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL against Mtb strains .
- Receptor Modulation : The compound acts as a partial agonist at certain G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways such as cAMP production and β-arrestin recruitment. This activity suggests potential applications in treating conditions related to receptor dysregulation .
- Cytotoxicity : While exploring the cytotoxic effects of ECIP, it was found to exhibit low cytotoxicity against human liver cell lines (HepG2), indicating a favorable safety profile for further development .
Structure-Activity Relationships (SAR)
The biological activity of ECIP can be significantly influenced by its structural modifications. Notable findings include:
- Chlorine Substitution : The presence of the chlorine atom at the 5-position of the imidazo[1,2-a]pyrazine ring enhances its potency against Mtb compared to non-chlorinated analogs .
- Alkyl Chain Variations : Modifications in the alkyl chain length attached to the carboxylate group also impact the compound's efficacy and selectivity for biological targets .
Case Studies
- Antimycobacterial Efficacy : A study involving various derivatives of imidazo[1,2-a]pyrazine highlighted that compounds with longer alkylamino chains exhibited improved activity against Mtb, suggesting that structural optimization can lead to more effective antimycobacterial agents .
- Receptor Activity Study : In a comparative analysis of several imidazo[1,2-a]pyrazine derivatives, ECIP demonstrated a unique profile as a partial agonist at β-arrestin pathways, indicating its potential for therapeutic applications in neuropsychiatric disorders where GPCR modulation is beneficial .
Summary of Biological Activities
Properties
IUPAC Name |
ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLENKCPJZDVBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CN=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743787 | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250999-47-3 | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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